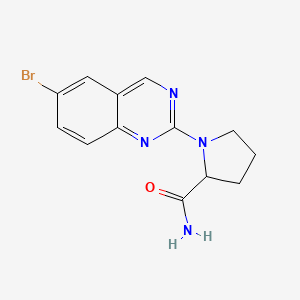![molecular formula C14H18F3N3O2S B6444431 N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549024-26-0](/img/structure/B6444431.png)
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide, commonly known as N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide, is a novel small molecule that has recently been developed for use in scientific research. This molecule has a wide range of applications in fields such as medicinal chemistry, drug discovery, and biochemistry due to its versatile nature. It is capable of forming covalent bonds with a variety of substrates, making it a useful tool for exploring the structure and function of biological systems. Additionally, its small size and low toxicity make it an ideal candidate for use in laboratory experiments.
Wirkmechanismus
N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide acts by forming covalent bonds with a variety of substrates. This allows it to interact with biological systems and modulate their activity. Additionally, it can be used to inhibit enzymes, alter the activity of receptors, and modulate the activity of signal transduction pathways.
Biochemical and Physiological Effects
N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, alter the activity of receptors, and modulate signal transduction pathways. Additionally, it can be used to inhibit the growth of cancer cells and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide has a number of advantages for use in laboratory experiments. It is small and non-toxic, making it an ideal candidate for use in a variety of experiments. Additionally, it is capable of forming covalent bonds with a variety of substrates, allowing it to interact with biological systems and modulate their activity. However, there are some limitations to using this molecule in experiments. It is not water soluble, meaning that it must be dissolved in an organic solvent before use. Additionally, it is not stable in the presence of light or oxygen, so it must be stored in a dark, airtight container.
Zukünftige Richtungen
N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide has a wide range of applications in scientific research, and there are a number of possible future directions for its use. It could be used to create novel drug candidates, as well as to identify potential therapeutic targets. Additionally, it could be used to modulate the activity of enzymes, alter the activity of receptors, and modulate signal transduction pathways. Additionally, it could be used to study the structure and function of biological systems, as well as to inhibit the growth of cancer cells and to induce apoptosis. Finally, it could be used as a tool to develop new methods of drug delivery, as well as to create new types of drug formulations.
Synthesemethoden
N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide can be synthesized using a variety of methods. One common method is the reaction of trifluoromethyl pyridine and piperidine with cyclopropanesulfonyl chloride in an aqueous medium. This reaction is carried out at room temperature and yields the desired product in high yields. Additionally, the product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-trifluoromethylpiperidin-3-yl-cyclopropanesulfonamide is a versatile molecule that has a wide range of applications in scientific research. It can be used as a tool for studying the structure and function of biological systems, as it is capable of forming covalent bonds with a variety of substrates. Additionally, it can be used in medicinal chemistry to create novel drug candidates, as well as in drug discovery to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-5-13(18-12)20-8-2-3-10(9-20)19-23(21,22)11-6-7-11/h1,4-5,10-11,19H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNRJPMWYQEHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)
![N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444360.png)
![N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444368.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine](/img/structure/B6444376.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)
![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B6444407.png)




![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444441.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)
